4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
The compound “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” is an organic compound that has been investigated for its potential use as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide”, has been extensively studied. The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] was found to be 1.8 times more effective (LD 50) than valproic acid, ED 50 was 126.8 mg/kg, and the therapeutic index was found to be 7.3 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) on hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic compounds found these molecules to possess antimicrobial, antilipase, and antiurease activities. This study highlighted the potential of 1,3,4-thiadiazole derivatives in the development of new therapeutic agents due to their significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Influence on Purine Metabolism
Krakoff (1964) investigated the impact of 2-ethylamino-1,3,4-thiadiazole on purine synthesis in chick embryos, demonstrating that thiadiazoles can influence cellular metabolism and potentially contribute to the study of cancer and developmental biology (Krakoff, 1964).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored thiazolo[5,4-d]pyrimidines, related to the thiadiazole ring, for their activity against snails that are intermediate hosts for schistosomiasis, showcasing the potential of thiadiazole derivatives in environmental and public health applications (El-bayouki & Basyouni, 1988).
Solvent-Free Synthesis of Bis-Heterocyclic Derivatives
Li et al. (2006) developed a solvent-free method for synthesizing 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, demonstrating an environmentally friendly approach to creating compounds with potential biological activities (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).
Future Directions
The 1,3,4-thiadiazole moiety, which is part of “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide”, has been extensively studied for its diverse biological activities . Future research could focus on further exploring the potential applications of this moiety in various fields, including medicinal chemistry .
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-16-20-21-17(24-16)15-9-12-22(13-10-15)18(23)19-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXPABHQRFUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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